4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a thiazole ring and a pyridine moiety, along with a sulfamoyl group containing two methoxyethyl substituents. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the thiazole core.
Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, followed by the attachment of the methoxyethyl substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl groups.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings or the sulfamoyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide will depend on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide may include:
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid: A related compound with a similar sulfamoyl group but lacking the thiazole and pyridine moieties.
N-(4-pyridyl)-2-thiazolamine: A compound with a thiazole and pyridine moiety but lacking the benzamide and sulfamoyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the thiazole, pyridine, and sulfamoyl groups in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-29-13-11-25(12-14-30-2)32(27,28)18-5-3-17(4-6-18)20(26)24-21-23-19(15-31-21)16-7-9-22-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTRQYGGCRNYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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